Product packaging for N-(4-Hydroxyphenyl)propanamide(Cat. No.:CAS No. 1693-37-4)

N-(4-Hydroxyphenyl)propanamide

Cat. No.: B195517
CAS No.: 1693-37-4
M. Wt: 165.19 g/mol
InChI Key: SSMYTAQHMUHRSK-UHFFFAOYSA-N
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Description

Parapropamol (CAS 1693-37-4), also known as N-(4-Hydroxyphenyl)propanamide, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound, structurally classified as a p-acetamidophenol analog, is characterized by a melting point of 170-172°C . In pharmaceutical research, Parapropamol is critically recognized as a specified impurity in acetaminophen (paracetamol) and is officially listed as Acetaminophen Related Compound B in the United States Pharmacopeia (USP) and Paracetamol Impurity B in the European Pharmacopoeia (EP) . It serves as an essential chemical standard for impurity profiling and quality control in the commercial production of acetaminophen and its related formulations . Utilizing this high-purity compound as a reference standard is vital for meeting regulatory requirements, supporting Abbreviated New Drug Application (ANDA) filings with the FDA, and conducting necessary toxicity studies . Parapropamol can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for Mass-Spec compatibility) . This product is provided for research applications only, strictly for use in laboratory quality control and analytical method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B195517 N-(4-Hydroxyphenyl)propanamide CAS No. 1693-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)propanamide
Source PubChem
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InChI

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSMYTAQHMUHRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7046419
Record name Parapropamol
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1693-37-4
Record name N-(4-Hydroxyphenyl)propanamide
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Record name Parapropamol [INN:DCF]
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Record name Parapropamol
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Record name Parapropamol
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Academic Contextualization of Parapropamol

Historical Perspectives on p-aminophenol Derivatives in Medicinal Chemistry

The landscape of modern analgesics and antipyretics has deep roots in the late 19th century, a period of rapid advancement in synthetic organic chemistry and pharmacology. Among the early breakthroughs were derivatives of p-aminophenol, a class of compounds that offered relief from pain and fever. Acetanilide (B955), introduced in 1886, was one of the first synthetic antipyretic-analgesic agents, quickly followed by phenacetin (B1679774) in 1887 nih.govdigitellinc.compharmacy180.comwikipedia.org. These compounds, while effective, were eventually found to possess significant toxicities; acetanilide was linked to methemoglobinemia and jaundice, while phenacetin was associated with nephrotoxicity digitellinc.compharmacy180.com.

The successor and ultimately more successful derivative was acetaminophen (B1664979) (paracetamol), first synthesized in the 1890s and later popularized in the mid-20th century nih.govwikipedia.orgimrpress.comnih.gov. Acetaminophen offered a superior safety profile compared to its predecessors, becoming a cornerstone in pain and fever management globally. Parapropamol, as a structural analogue of acetaminophen, fits within this historical lineage, primarily recognized not for its therapeutic application but as a related substance that can arise during the synthesis or degradation of acetaminophen veeprho.comchemical-suppliers.eusynthinkchemicals.comcymitquimica.compharmaffiliates.comlgcstandards.comsimsonpharma.comchemicalbook.com.

Conceptual Relationship to Acetaminophen and Propacetamol

Parapropamol's chemical structure, N-(4-hydroxyphenyl)propanamide, is closely related to acetaminophen, which is N-(4-hydroxyphenyl)acetamide nih.govcymitquimica.comnih.govhodoodo.comwikidata.orgidrblab.net. The distinction lies in the acyl group attached to the aniline (B41778) nitrogen: a propionyl group in Parapropamol versus an acetyl group in acetaminophen. This structural similarity places Parapropamol within the family of p-aminophenol derivatives.

Propacetamol, on the other hand, is a well-established prodrug of acetaminophen nih.govwikipedia.orgcaymanchem.comd-nb.inforsc.org. It is an ester derivative designed for parenteral administration, which is hydrolyzed in the body to release active acetaminophen nih.govwikipedia.org. Unlike propacetamol, Parapropamol is not described as a prodrug. Instead, its primary association is with acetaminophen as a potential impurity or a related compound encountered during manufacturing or quality control processes veeprho.comchemical-suppliers.eusynthinkchemicals.comcymitquimica.compharmaffiliates.comlgcstandards.comsimsonpharma.comchemicalbook.com.

Significance as a Pharmaceutical Impurity and Reference Standard in Drug Substance Analysis

Parapropamol holds significant importance in pharmaceutical quality control, primarily recognized as "Acetaminophen EP Impurity B" or "Paracetamol EP Impurity B" in various pharmacopoeias veeprho.comchemical-suppliers.eusynthinkchemicals.comcymitquimica.compharmaffiliates.comlgcstandards.comsimsonpharma.comchemicalbook.com. Its presence, even in trace amounts, must be monitored and controlled in acetaminophen drug substances and finished products to ensure patient safety and product efficacy.

As a critical impurity, Parapropamol serves as an essential reference standard for analytical method development and validation. Pharmaceutical manufacturers utilize characterized Parapropamol standards to:

Impurity Profiling: Accurately identify and quantify Parapropamol in acetaminophen batches, adhering to limits set by regulatory bodies such as the FDA and pharmacopoeial guidelines veeprho.comsynthinkchemicals.com.

Method Validation: Develop and validate analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), to ensure the sensitivity, specificity, accuracy, and precision required for routine quality control researchgate.netresearchgate.netnih.govptfarm.plpharmatutor.org.

Regulatory Filings: Support Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) by providing data on impurity levels and analytical control strategies veeprho.comsynthinkchemicals.com.

The availability of high-purity Parapropamol as a reference material is therefore indispensable for maintaining the quality and safety of acetaminophen-based pharmaceuticals.

Data Tables

Table 1: Physicochemical Properties of Parapropamol

PropertyValueSource(s)
Chemical NameThis compound cymitquimica.comnih.govhodoodo.comwikidata.org
SynonymsParapropamol, para-hydroxypropionanilide, Acetaminophen Impurity B, Paracetamol EP Impurity B veeprho.comchemical-suppliers.eucymitquimica.comnih.gov
CAS Number1693-37-4 chemical-suppliers.eusynthinkchemicals.comnih.gov
Molecular FormulaC9H11NO2 chemical-suppliers.eunih.govhodoodo.comwikidata.org
Molecular Weight165.19 g/mol chemical-suppliers.euhodoodo.comidrblab.net
Melting Point170-172 °C chemical-suppliers.euchemicalbook.com
AppearanceWhite solid powder cymitquimica.comchemicalbook.comhodoodo.com
SolubilitySlightly soluble in Acetonitrile, DMSO, Methanol lgcstandards.comchemicalbook.com
Purity (as standard)>98% lgcstandards.comhodoodo.com
Storage Condition-20°C (for long-term storage) chemical-suppliers.eulgcstandards.comhodoodo.com

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis of Parapropamol and Related Analogs

The primary route to Parapropamol involves the N-acylation of 4-aminophenol (B1666318). This reaction is analogous to the industrial synthesis of paracetamol. rsc.orgthestudentroom.co.uk Advanced methodologies focus on improving efficiency, yield, and environmental footprint.

The most direct method is the reaction of 4-aminophenol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride. The use of propionic anhydride is often preferred over propionyl chloride in industrial settings as it produces propionic acid as a byproduct, which is less corrosive and easier to handle than the hydrochloric acid generated from propionyl chloride. reddit.com

A comparative summary of common propionylating agents is presented below.

Acylating AgentByproductKey Considerations
Propionic AnhydridePropionic AcidLess corrosive byproduct, commonly used in industrial synthesis.
Propionyl ChlorideHydrochloric Acid (HCl)Highly reactive, but generates corrosive HCl requiring a base to neutralize.
Propionic AcidWaterRequires a coupling agent or high temperatures; generally lower reactivity.

Solvent-free synthesis represents a significant advancement in green chemistry. This approach, demonstrated for acetaminophen (B1664979), involves the vigorous grinding of 4-aminophenol and a slight excess of the acylating anhydride in a mortar or a ball mill. google.com This mechanochemical method proceeds rapidly without the need for any solvent, drastically reducing waste and simplifying product work-up. rsc.org

Derivatization Strategies for Prodrug Development

Prodrug design is a key strategy for modifying the pharmacokinetic or physicochemical properties of a parent molecule. For Parapropamol, as with its analog paracetamol, derivatization can occur at the phenolic hydroxyl group or the amide group. nih.gov

The phenolic hydroxyl group of Parapropamol is a prime target for esterification to create prodrugs. Ester prodrugs are often designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent drug. acs.org This approach can enhance water solubility or improve palatability.

A prominent example from the paracetamol literature that illustrates this principle is Propacetamol. nih.gov It is an N,N-diethylglycine ester of paracetamol, which is rapidly hydrolyzed in vivo to release paracetamol. A similar strategy could be applied to Parapropamol, creating an ester linkage between the phenolic oxygen and a carrier molecule, such as an amino acid, to modulate its properties.

The general scheme for ester prodrug formation is shown below:

Parapropamol + Activated Carrier Molecule → Parapropamol-Ester-Prodrug + Byproduct

Ester and amide prodrugs of other pharmaceuticals, such as ibuprofen (B1674241) and naproxen, have been synthesized to enhance anti-inflammatory activity and reduce gastrointestinal toxicity, demonstrating the broad applicability of this strategy. nih.gov

Beyond simple esterification, other conjugation strategies can be employed to create bioprecursors, or prodrugs, of Parapropamol. These involve linking different types of molecules to the Parapropamol core to achieve specific therapeutic goals.

Phosphoramidates: A versatile method for derivatizing phenolic drugs involves the synthesis of phosphoramidate (B1195095) prodrugs, often referred to as ProTides. thieme-connect.com This approach involves phosphorylating the phenolic hydroxyl group, which can improve bioavailability. The rate of drug release can be tuned by altering the amino acid residue attached to the phosphorus atom. thieme-connect.com

N-Acyl Modifications: While modification of the phenolic hydroxyl is more common, the amide nitrogen can also be a site for derivatization. N-acyl derivatives have been explored for drugs like allopurinol (B61711) to increase lipophilicity and penetration of the blood-brain barrier. nih.gov Amide prodrugs generally exhibit greater stability towards hydrolysis than their ester counterparts, which can be leveraged to design drugs with longer half-lives. ebrary.net Research on N-sulpharyl derivatives of paracetamol has led to the development of analogs with increased stability and lipophilicity that retain analgesic properties. nih.govresearchgate.net

Chemoenzymatic and Biocatalytic Routes to Parapropamol-like Structures

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. rsc.org For Parapropamol, biocatalysis can be applied to the key amide bond-forming step.

Hydrolase enzymes, such as lipases, are particularly versatile and can be used in reverse to catalyze the amidation of amines. manchester.ac.uk The enzyme Candida antarctica lipase (B570770) B (CaLB), often immobilized as Novozym 435, is highly effective in catalyzing the N-acylation of various amines, including anilines and amino alcohols. nih.govmdpi.comacs.org The selective amidation of 4-aminophenol using CaLB has been demonstrated, providing a direct enzymatic route to N-acyl-4-aminophenol structures. researchgate.net

A comparison of synthetic routes highlights the benefits of enzymatic methods.

Synthesis MethodConditionsAdvantagesDisadvantages
Conventional ChemicalOften requires heat, organic solvents, and catalysts.High throughput, well-established methods.Use of harsh reagents, potential for side products, environmental concerns.
ChemoenzymaticMild (room temperature, aqueous media), highly selective.High chemo- and regioselectivity, green chemistry principles, no protecting groups needed.Slower reaction rates, enzyme cost and stability can be limiting.

Recent research has focused on combining biocatalysis with chemocatalysis in one-pot reactions. For instance, a nitrile hydratase enzyme can convert a nitrile to a primary amide, which is then arylated in the same vessel using a copper catalyst. nih.gov This integrated approach provides novel and efficient pathways to complex amides. The application of such chemoenzymatic cascades could offer innovative and sustainable methods for the synthesis of Parapropamol and its derivatives.

Pharmacological Investigations and Mechanisms of Action

Exploration of Analgesic Mechanisms and Antipyretic Potential Associated with Parapropamol-Related Structures

The therapeutic effects of Parapropamol-related structures, primarily paracetamol, are attributed to a complex interplay of central and peripheral mechanisms. While not fully elucidated, several key pathways have been identified that contribute to its analgesic and antipyretic properties.

Modulatory Effects on Neurotransmission Pathways

A significant component of the analgesic action of paracetamol, and by extension Parapropamol, is believed to be its influence on descending serotonergic pathways. nih.govnih.gov Research in animal models has demonstrated that paracetamol administration leads to a modulation of serotonergic and noradrenergic neurotransmission in key brain regions such as the prefrontal cortex, hypothalamus, and striatum. nih.gov This enhancement of descending inhibitory pathways is thought to suppress the transmission of pain signals in the spinal cord. nih.gov

Furthermore, the central metabolite of paracetamol, AM404, has been shown to activate the endocannabinoid system. dovepress.comiasp-pain.orgnih.gov This activation is not direct but rather occurs through a cascade involving the TRPV1 channel and CB1 receptors, ultimately influencing neurotransmitter release and modulating pain perception. nih.govdovepress.com

Interactions with Cyclooxygenase Isozymes and Prostaglandin (B15479496) Synthesis

The initial hypothesis for the mechanism of action of paracetamol-like compounds was the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, paracetamol exhibits only weak inhibition of COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory activity. derangedphysiology.com

The primary site of COX inhibition is believed to be within the central nervous system (CNS). tga.gov.au Some research has pointed to a selective inhibition of a COX-1 variant, sometimes referred to as COX-3, which is expressed in the brain. derangedphysiology.com This central inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins (B1171923), particularly PGE2, in the hypothalamus. nih.gov This reduction in central prostaglandin levels is a key factor in the antipyretic effect of these compounds, as it helps to reset the hypothalamic thermostat. nih.govmja.com.au The analgesic effect is also partly attributed to the reduction of prostaglandins in the CNS, which are involved in the sensitization of nociceptive nerve endings.

Central and Peripheral Sites of Action

The pharmacological actions of Parapropamol-related structures are predominantly mediated through the central nervous system. dovepress.comiasp-pain.org The brain is the primary site for the metabolism of paracetamol to its active metabolite AM404, which then engages with the endocannabinoid and TRPV1 systems to produce analgesia. nih.govdovepress.com The antipyretic effect is also centrally mediated in the hypothalamus. nih.gov

While the peripheral anti-inflammatory effects are weak, there is some evidence of peripheral COX-inhibitory effects in certain contexts, such as post-oral surgery. derangedphysiology.com However, these are generally considered to be of minor clinical significance compared to the central actions. The lack of significant peripheral COX inhibition is also the reason for the more favorable gastrointestinal safety profile of paracetamol compared to NSAIDs. dovepress.com

Comparative Pharmacodynamics with Active Metabolites (e.g., N,N-diethylglycine)

The metabolism of paracetamol is a crucial aspect of its pharmacodynamic profile. The major metabolites are glucuronide and sulfate (B86663) conjugates, which are pharmacologically inactive and excreted by the kidneys. tga.gov.aunih.gov A minor but critical metabolic pathway involves the deacetylation of paracetamol to p-aminophenol, which is then conjugated with arachidonic acid in the brain to form the active metabolite N-(4-hydroxyphenyl)arachidonoylamide (AM404). dovepress.commdpi.com AM404 is a potent agonist of the TRPV1 receptor and also indirectly activates cannabinoid CB1 receptors, contributing significantly to the central analgesic effect. dovepress.comiasp-pain.orgnih.gov

Another relevant compound in this context is N,N-diethylglycine. It is a metabolite of propacetamol, a prodrug of paracetamol. ebi.ac.uk Propacetamol is hydrolyzed in the body to yield paracetamol and N,N-diethylglycine. While not a direct metabolite of Parapropamol, the pharmacodynamics of N,N-diethylglycine are of interest in the broader scope of related structures. N,N-diethylglycine has been shown to have a modulatory effect on glycinergic neurotransmission. ebi.ac.uk It can act as a substrate for glycine (B1666218) transporters and as a positive allosteric modulator of glycine receptors. This suggests a potential for N,N-diethylglycine to contribute to analgesia by enhancing inhibitory neurotransmission in the spinal cord.

MetaboliteParent CompoundMechanism of ActionPrimary Effect
AM404ParacetamolActivation of TRPV1 receptors and indirect activation of CB1 receptors in the CNS.Central Analgesia
Glucuronide and Sulfate ConjugatesParacetamolInactive metabolites.Excretion
N,N-diethylglycinePropacetamolModulation of glycinergic neurotransmission (substrate for glycine transporters, positive allosteric modulator of glycine receptors).Potential for Analgesia (enhancement of inhibitory neurotransmission)

Preclinical Efficacy Studies in Pain and Inflammation Models

Specific preclinical efficacy studies on Parapropamol are limited in the publicly available literature. However, given its structural similarity to paracetamol, its efficacy in preclinical models of pain and inflammation is expected to be comparable, though potentially with a lower potency. The preclinical efficacy of paracetamol is well-documented in a variety of models.

In models of inflammatory pain, such as the carrageenan-induced paw edema test, paracetamol has demonstrated analgesic effects. nih.gov In the formalin test, which assesses both acute and tonic pain, paracetamol has shown efficacy, particularly in the second phase, which is associated with inflammatory processes. mdpi.com

In models of neuropathic pain, the efficacy of paracetamol is less pronounced but still evident. For instance, in the chronic constriction injury (CCI) model, paracetamol has been shown to alleviate some pain behaviors. nih.gov

The antipyretic effects of paracetamol have been robustly demonstrated in preclinical models where fever is induced by the administration of pyrogenic substances like lipopolysaccharide (LPS).

The following table summarizes the typical findings for paracetamol in common preclinical pain and inflammation models, which can serve as a predictive framework for the expected efficacy of Parapropamol.

Preclinical ModelPain/Inflammation TypeTypical Efficacy of ParacetamolPrimary Outcome Measure
Carrageenan-induced Paw EdemaAcute Inflammatory PainAnalgesic effect, reduction in paw volume.Paw volume measurement, pain threshold.
Formalin TestAcute and Tonic PainEfficacy primarily in the second (inflammatory) phase.Licking/biting time.
Chronic Constriction Injury (CCI)Neuropathic PainModerate alleviation of mechanical allodynia and thermal hyperalgesia.Von Frey filament test, Hargreaves test.
LPS-induced PyrexiaFeverSignificant reduction in body temperature.Rectal temperature measurement.
Acetic Acid-induced WrithingVisceral PainReduction in the number of writhes.Writhing count.

Pharmacokinetic and Metabolic Profiling

Biotransformation Pathways and Metabolite Characterization of Parapropamol and its Analogs

The metabolism of xenobiotics, including analgesic compounds like Parapropamol, typically proceeds through two main phases: Phase I and Phase II reactions. These processes aim to convert lipophilic compounds into more water-soluble metabolites, facilitating their excretion from the body. longdom.orgdrughunter.com

Phase I Metabolic Transformations (e.g., Hydrolysis)

Phase I metabolism generally involves the introduction or exposure of functional groups on the parent molecule through reactions such as oxidation, reduction, and hydrolysis. For paracetamol, a key Phase I pathway involves oxidation mediated by cytochrome P450 enzymes, primarily CYP2E1. This process generates a reactive metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). nih.goviiab.mehandwiki.orgunil.chyoutube.combme.huresearchgate.net While direct evidence for Parapropamol undergoing hydrolysis or specific oxidation pathways is not extensively documented, its structural relation to paracetamol suggests that similar oxidative enzymes might be involved in its initial biotransformation, potentially leading to reactive intermediates.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility. For paracetamol, the primary Phase II pathways are glucuronidation and sulfation. longdom.orgunil.chbme.huresearchgate.net

Glucuronidation: This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A6, accounts for approximately 45–55% of paracetamol metabolism. iiab.mehandwiki.orgyoutube.combme.hupharmgkb.org

Sulfation: Mediated by sulfotransferases (SULTs), including SULT1A1, SULT1A3, and SULT1E1, this pathway accounts for about 20–30% of paracetamol metabolism. iiab.mehandwiki.orgbme.hupharmgkb.org

Glutathione (B108866) Conjugation: The reactive metabolite NAPQI, formed during Phase I oxidation, is primarily detoxified by conjugation with glutathione (GSH). This conjugation results in the formation of cysteine and mercapturic acid conjugates, which are then excreted. nih.govunil.chyoutube.comresearchgate.netresearchgate.netpharmgkb.orgnih.govnih.gov

Given the structural similarity, it is plausible that Parapropamol also undergoes glucuronidation and sulfation as major detoxification pathways, with potential for glutathione conjugation if reactive metabolites are formed.

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability studies are critical in early drug discovery to predict in vivo clearance and identify potential drug-drug interactions. These studies typically involve incubating a compound with liver microsomes or hepatocytes to assess its susceptibility to biotransformation. bioivt.comnih.govevotec.comif-pan.krakow.pl Key assays include:

Metabolic Stability Assays: These measure the rate of compound depletion over time, providing in vitro half-life (t½) and intrinsic clearance (CLint) values. nih.govif-pan.krakow.pl

Metabolite Identification (Met ID): This process aims to identify the structures of metabolites formed. bioivt.com

Enzyme Kinetics: Determination of kinetic parameters like Km (Michaelis-Menten constant) and Vmax (maximum velocity) helps understand the affinity between enzymes and substrates and the capacity of metabolic pathways. if-pan.krakow.pl

Reaction Phenotyping: This identifies the specific enzymes (e.g., CYP isoforms, UGTs, SULTs) responsible for the metabolism of a compound. bioivt.com

While specific in vitro data for Parapropamol is limited, these standard assays would be employed to characterize its metabolic profile and identify the enzymes involved.

In Vivo Absorption, Distribution, and Elimination Studies of Prodrugs and Related Compounds

For compounds like Parapropamol, understanding their in vivo absorption, distribution, metabolism, and excretion (ADME) is essential. Based on paracetamol's profile:

Absorption: Paracetamol is well-absorbed from the gastrointestinal tract, with its oral bioavailability being dose-dependent, ranging from 70% to 90%. unil.chnih.govnih.gov Absorption rate is influenced by gastric emptying. nih.gov

Distribution: Paracetamol distributes rapidly and evenly throughout body fluids. unil.chnih.gov It has a volume of distribution of approximately 0.9 L/kg, and plasma protein binding is generally low (<20%) at therapeutic doses. unil.chnih.gov

Elimination: The liver is the primary site of paracetamol metabolism, predominantly via glucuronidation and sulfation. unil.chresearchgate.netpharmgkb.orgnih.gov A minor fraction is oxidized to the reactive metabolite NAPQI, which is then detoxified. nih.govunil.chpharmgkb.org Metabolites are primarily excreted in the urine. unil.chnih.govnih.gov The plasma elimination half-life is typically short, around 1.9–2.5 hours, with approximately 98% of a dose eliminated within 24 hours. handwiki.orgunil.chnih.gov

Prodrug strategies, which involve modifying a drug molecule to improve its ADME properties, are common in pharmaceutical development. google.comnih.govrsc.org Parapropamol's structural similarity to paracetamol suggests it might be investigated for similar prodrug characteristics or as a potential prodrug itself, aiming to optimize its pharmacokinetic profile.

Pharmacogenomic Influences on Metabolism of Related Analgesic Prodrugs

Pharmacogenomics explores how an individual's genetic makeup influences their response to drugs, affecting both pharmacokinetics and pharmacodynamics. nih.govsynlab-sd.com For many analgesic prodrugs, such as codeine and tramadol, the enzyme CYP2D6 plays a crucial role in their activation to potent metabolites. nih.govnih.govoatext.comscielo.org.co Genetic polymorphisms in CYP2D6 lead to significant inter-individual variability in drug response, categorizing individuals into phenotypes like poor, intermediate, extensive, and ultra-rapid metabolizers. nih.govsynlab-sd.comnih.govoatext.comahdbonline.com

Similarly, other enzymes involved in drug metabolism, including UGTs and SULTs, are subject to genetic variations that can impact the metabolism of analgesics. ahdbonline.comnih.gov While specific pharmacogenomic data for Parapropamol is scarce, its structural relationship to paracetamol suggests that genetic variations in enzymes responsible for glucuronidation, sulfation, and oxidation could influence its metabolic rate and the formation of its metabolites, potentially affecting its therapeutic efficacy and safety profile. ontosight.ai

Summary of Metabolic Pathways and Related Enzymes (Based on Paracetamol Metabolism)

This table outlines the major metabolic pathways and associated enzymes involved in the metabolism of paracetamol, which are likely relevant to Parapropamol.

Metabolic PhasePathway / ReactionPrimary Enzymes InvolvedApproximate Percentage of Metabolism (Paracetamol)Metabolite(s)
Phase I OxidationCYP2E1 (primarily), other CYPs5–15%N-acetyl-p-benzoquinone imine (NAPQI)
HydrolysisEsterases/Amidases (general Phase I reaction)Not specified for ParapropamolNot specified for Parapropamol
Phase II GlucuronidationUGT1A1, UGT1A645–55%Paracetamol-glucuronide
SulfationSULT1A1, SULT1A3, SULT1E120–30%Paracetamol sulfate (B86663)
Glutathione ConjugationGlutathione S-transferases (GSTs)Minor (detoxification of NAPQI)Paracetamol-glutathione conjugate, Cysteine conjugate, Mercapturic acid conjugate

Key In Vitro Metabolic Stability and Enzyme Kinetics Assays

Assay TypePurpose
Metabolic Stability Assess susceptibility to biotransformation; determine in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification Identify the structure of metabolites formed.
Reaction Phenotyping Identify specific enzymes (e.g., CYP isoforms, UGTs, SULTs) responsible for metabolism.
Enzyme Kinetics Determine enzyme-substrate affinity (Km) and maximum reaction rate (Vmax).
CYP/UGT/SULT Inhibition Assess the potential for drug-drug interactions by measuring the inhibition of metabolic enzymes.
CYP/UGT/SULT Induction Assess the potential for drug-drug interactions by measuring the induction of metabolic enzymes.
Plasma Protein Binding Determine the fraction of drug bound to plasma proteins, affecting free drug concentration.
Permeability Assays Predict intestinal absorption and tissue distribution.

Compound List

Parapropamol

Paracetamol (Acetaminophen, APAP)

N-acetyl-p-benzoquinone imine (NAPQI)

Glutathione (GSH)

Paracetamol-glucuronide

Paracetamol sulfate

Paracetamol-glutathione conjugate

Cysteine conjugate

Mercapturic acid conjugate

Codeine

Tramadol

O-desmethyltramadol

Morphine

Morphine-6-glucuronide

Oxycodone

Oxymorphone

Fentanyl

Hydrocodone

Phenacetin (B1679774)

Propacetamol

Isoniazid

Ranitidine

Nizatidine

Cisapride

Ethinylestradiol

Warfarin

AM404

Peramivir

Metamizole

Diflunisal

Naproxen

Naproxen sodium

6-O-desmethylnaproxen

Acetanilide (B955)

Benorylate

Acetaminosalol

Nitroparacetamol

JNJ-10450232

Volazocine

Mesalazine

Ralfinamide

Diclofenac

Ibuprofen (B1674241)

Ketoprofen

Meloxicam

Piroxicam

Sulindac

Tolmetin

Celecoxib

Etoricoxib

Lumiracoxib

Parecoxib

Rofecoxib

Aspirin

Salicylic acid

p-cresol (B1678582)

p-cresol sulfate

N-acetylcysteine

A thorough investigation into the chemical compound “Parapropamol” has revealed that this name does not correspond to any recognized or established chemical substance in scientific literature or chemical databases. Extensive searches for "Parapropamol" have yielded no results for a compound with this specific name.

The search for information on its analytical methodologies, including chromatographic and spectroscopic techniques, has been unsuccessful as the compound itself does not appear to exist. Consequently, there is no scientific data available to populate the requested sections on High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), or Mass Spectrometry (MS) for a substance named "Parapropamol."

Given the strict requirement to focus solely on "Parapropamol" and the absence of any scientific information on such a compound, it is not possible to generate the requested article. The creation of content, data tables, and research findings would be fabricated and scientifically inaccurate. Therefore, the article as outlined cannot be produced.

Advanced Analytical Methodologies for Parapropamol

Spectroscopic Techniques for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural determination of Parapropamol, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular architecture.

The ¹H NMR spectrum provides information on the chemical environment of protons. For Parapropamol, distinct signals are expected for the aromatic protons, the protons of the ethyl group, the amide proton, and the phenolic hydroxyl proton. The aromatic protons typically appear as two doublets in the region of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group protons present as a quartet (CH₂) and a triplet (CH₃), a result of spin-spin coupling. beilstein-journals.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for Parapropamol would show signals for the carbonyl carbon, the aromatic carbons (four distinct signals due to symmetry), and the two carbons of the ethyl group. rsc.org The chemical shifts provide evidence for the specific electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Parapropamol Predicted data based on typical chemical shift values for similar functional groups.

Atom Type Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Ethyl -CH₃¹H~1.2Triplet~7.5
Ethyl -CH₂¹H~2.3Quartet~7.5
Aromatic C-H (ortho to -OH)¹H~6.8Doublet~8.5
Aromatic C-H (ortho to -NH)¹H~7.4Doublet~8.5
Phenolic -OH¹H~9.2Singlet (broad)N/A
Amide -NH¹H~9.6Singlet (broad)N/A
Ethyl -CH₃¹³C~10N/AN/A
Ethyl -CH₂¹³C~31N/AN/A
Aromatic C-H¹³C~115N/AN/A
Aromatic C-H¹³C~122N/AN/A
Aromatic C-NH¹³C~131N/AN/A
Aromatic C-OH¹³C~154N/AN/A
Carbonyl C=O¹³C~173N/AN/A

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational modes. uni-siegen.de These two methods are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability. psu.edu

For Parapropamol, key functional groups include the phenolic -OH, the secondary amide (-CONH-), and the substituted aromatic ring. The IR spectrum would prominently feature a broad O-H stretching band around 3200-3400 cm⁻¹, an N-H stretching vibration near 3300 cm⁻¹, and a strong C=O (Amide I) stretching band around 1650-1670 cm⁻¹. rsc.orgresearchgate.net The Raman spectrum would be particularly sensitive to the symmetric vibrations of the aromatic ring and the C-C bonds of the ethyl group. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Parapropamol Data based on typical group frequencies for organic compounds. uni-siegen.despectroscopyonline.comnaturalspublishing.com

Vibrational Mode Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
O-H StretchPhenol (B47542)IR3200 - 3400Strong, Broad
N-H StretchAmideIR~3300Medium, Sharp
Aromatic C-H StretchBenzene RingIR/Raman3000 - 3100Medium to Weak
Aliphatic C-H StretchEthyl GroupIR/Raman2850 - 2960Medium
C=O Stretch (Amide I)AmideIR1650 - 1670Strong
N-H Bend (Amide II)AmideIR1510 - 1550Medium
C=C StretchBenzene RingIR/Raman1450 - 1600Medium to Strong
C-O StretchPhenolIR1200 - 1260Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust method for the quantitative analysis of compounds containing chromophores. libretexts.org The Parapropamol molecule contains a substituted benzene ring, which acts as a chromophore, absorbing light in the UV region. Its absorption profile is very similar to that of Paracetamol, which exhibits a maximum absorbance (λmax) typically between 243 and 257 nm, depending on the solvent. researchgate.netresearchgate.net

Quantitative analysis is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light beam. libretexts.org By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be constructed to determine the concentration of unknown samples. The molar absorptivity (ε), a constant that is a measure of the probability of the electronic transition, can also be determined from this data. libretexts.orgresearchgate.net

Table 3: Example Calibration Data for Quantitative Analysis of Parapropamol by UV-Vis Spectroscopy Hypothetical data for illustrative purposes.

Standard Concentration (µg/mL) Absorbance at λmax (~245 nm)
2.00.145
4.00.291
6.00.437
8.00.582
10.00.728
Correlation Coefficient (r²) 0.999

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for identifying and quantifying trace-level impurities like Parapropamol. longdom.orgnih.gov

In LC-MS, the sample is first separated by HPLC, after which the eluting components are ionized and analyzed by a mass spectrometer. longdom.org For Parapropamol, a common fragmentation pattern in positive ion mode would involve the protonated molecule [M+H]⁺, followed by the loss of the propanoyl group to yield a characteristic fragment ion. ejmanager.com This is analogous to Paracetamol, which fragments from m/z 152.1 to a primary product ion at m/z 110.1. longdom.org

GC-MS is suitable for volatile and semi-volatile compounds. The sample is vaporized and separated on a GC column based on boiling point and polarity, with components identified by their retention time and mass spectrum. slideshare.netbanglajol.info The electron impact (EI) mass spectrum of Parapropamol shows characteristic fragments that aid in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for Parapropamol (Molecular Weight: 165.19 g/mol )

Technique Parent Ion (m/z) Key Fragment Ion (m/z) Proposed Fragment Structure/Loss
LC-MS (ESI+)166.2 [M+H]⁺109.1 / 110.1[H₂N-C₆H₄-OH]⁺ / Loss of propanoyl group
GC-MS (EI)165 [M]⁺109[H₂N-C₆H₄-O]⁺ (p-aminophenol radical cation)
GC-MS (EI)165 [M]⁺137[M-C₂H₄]⁺ (McLafferty rearrangement)
GC-MS (EI)165 [M]⁺80[C₆H₆N]⁺

Method Validation Protocols for Analytical Assays

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). alliedacademies.orgquestjournals.org For an impurity like Parapropamol, key validation parameters include accuracy, precision, selectivity, and specificity.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. alliedacademies.org

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of samples on the same day, by the same analyst, with the same equipment.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. nih.gov

Table 5: Illustrative Accuracy and Precision Data for an HPLC Assay of Parapropamol Data based on typical validation results for Paracetamol impurities. alliedacademies.orgnih.govperlan.com.pl

Parameter Concentration Level Result Acceptance Criteria
Accuracy 80%Mean Recovery: 99.1%98.0% - 102.0%
100%Mean Recovery: 100.5%98.0% - 102.0%
120%Mean Recovery: 99.8%98.0% - 102.0%
Precision
Repeatability100%%RSD: 0.55%%RSD ≤ 2.0%
Intermediate Precision100%%RSD: 0.98%%RSD ≤ 2.0%

Determination of Linearity and Range

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.comwestgard.com

For compounds like Parapropamol, which are often treated as impurities, the linearity and range are determined as part of the validation of the primary analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC). wjarr.combiomedres.us The process involves preparing a series of standard solutions of the impurity at different concentrations. slideshare.net A minimum of five concentration levels is generally recommended to establish linearity. wjarr.com

The response of the analytical instrument (e.g., peak area in HPLC) is then plotted against the known concentration of the analyte. The data is evaluated using linear regression analysis, which calculates the correlation coefficient (r²), Y-intercept, and slope of the regression line. wjarr.com A correlation coefficient close to 1.0 indicates a high degree of linearity.

Table 1: Illustrative Linearity Data for an Analytical Method This table is a representative example based on typical analytical method validation and does not represent actual experimental data for Parapropamol.

Concentration (µg/mL) Instrument Response (Peak Area)
1.0 15,000
2.5 37,500
5.0 75,000
7.5 112,500
10.0 150,000

| Correlation Coefficient (r²) | 0.9999 |

Quantification of Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in the analysis of impurities. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. wjarr.comepa.gov The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.comepa.gov

These limits are particularly important for impurities like Parapropamol, where regulatory guidelines dictate maximum allowable levels in the final pharmaceutical product. wisdomlib.org The United States Pharmacopeia (USP) and other pharmacopoeias set strict limits for impurities. For instance, the limit for p-aminophenol, a related impurity in Paracetamol, is set at 0.005% in tablets. wisdomlib.org

The LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve. wjarr.com The signal-to-noise ratio is also a common method, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ. wjarr.com

In a study on Paracetamol and other active ingredients, the LOD for Paracetamol using an RP-HPLC method was found to be 0.2 µg/mL, and the LOQ was not specified but would be higher. nih.gov Given the structural similarity, it can be inferred that modern chromatographic methods can achieve low detection and quantitation limits for Parapropamol, ensuring that it can be monitored at the trace levels required by pharmaceutical quality standards.

Table 2: Representative LOD/LOQ Values for a Chromatographic Method This table provides typical values for analytical methods and is not specific to Parapropamol.

Parameter Value Method of Determination
Limit of Detection (LOD) 0.1 µg/mL Signal-to-Noise Ratio (3:1)

Application in Impurity Profiling and Pharmaceutical Quality Control

Impurity profiling is the process of identifying and quantifying all the impurities present in a pharmaceutical substance. biomedres.usmedwinpublishers.com It is a critical component of quality control in the pharmaceutical industry, ensuring the safety and efficacy of the final drug product. longdom.org Impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. biomedres.uslongdom.org

Parapropamol is recognized as Acetaminophen (B1664979) EP Impurity B, indicating its relevance in the quality control of Paracetamol. synthinkchemicals.com Its presence must be monitored to ensure it does not exceed the limits specified by pharmacopoeias. wisdomlib.org The profiling of impurities in Paracetamol dosage forms is routinely carried out using techniques like Thin-Layer Chromatography (TLC) and, more commonly, HPLC. biomedres.uswisdomlib.org

These analytical methods allow for the separation and quantification of the main API from its related impurities in a single analytical run. nih.govcore.ac.uk For example, an HPLC analysis of various Paracetamol dosage forms was able to confirm that the level of p-aminophenol was well below the permissible limit set by the USP. wisdomlib.org Similarly, such methods are applied to quantify Parapropamol.

The continuous monitoring of impurities like Parapropamol is essential throughout the drug development process and during routine manufacturing to ensure product quality, stability, and patient safety. longdom.org

Toxicological Assessments and Safety Profiles

Metabolic Pathways Contributing to Potential Toxicity (e.g., Reactive Metabolite Formation)

The metabolic fate of a compound is a critical determinant of its potential toxicity. For Parapropamol, while specific metabolic pathways have not been extensively elucidated in the public domain, it is reasonable to hypothesize potential routes based on its chemical structure—a ketone with a phenol (B47542) group—and by drawing parallels with the well-studied metabolism of paracetamol (acetaminophen).

Paracetamol undergoes extensive metabolism in the liver, primarily through conjugation reactions (glucuronidation and sulfation) to form non-toxic metabolites that are readily excreted. nih.gov However, a minor fraction of a paracetamol dose is oxidized by the cytochrome P450 (CYP450) enzyme system, particularly CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. nih.govresearchgate.netresearchgate.net This oxidative pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a cellular antioxidant. nih.gov However, when the primary conjugation pathways are saturated, for instance, in an overdose scenario, the increased formation of NAPQI can deplete hepatic GSH stores. nih.gov Once GSH is depleted, NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. researchgate.netfrontiersin.org

Given the structural similarities, it is plausible that Parapropamol could also be a substrate for CYP450 enzymes, potentially leading to the formation of reactive electrophilic metabolites. The presence of the phenol group makes it susceptible to oxidation, which could generate reactive species capable of binding to cellular nucleophiles and inducing toxicity if not adequately detoxified.

Table 1: Key Metabolic Pathways of Paracetamol and Potential Parallels with Parapropamol

Metabolic Pathway Description for Paracetamol Hypothesized Relevance for Parapropamol
Glucuronidation Major pathway involving conjugation with glucuronic acid to form a non-toxic glucuronide metabolite. nih.govThe phenolic hydroxyl group in Parapropamol is a likely site for glucuronidation.
Sulfation Another major conjugation pathway resulting in a non-toxic sulfate (B86663) metabolite. nih.govThe phenolic hydroxyl group could also undergo sulfation.
CYP450-mediated Oxidation Minor pathway leading to the formation of the reactive metabolite NAPQI. nih.govnih.govThe aromatic ring of Parapropamol could be susceptible to oxidation by CYP450 enzymes, potentially forming a reactive quinone-type metabolite.
Glutathione Conjugation Detoxification of NAPQI by conjugation with glutathione. nih.govIf a reactive metabolite of Parapropamol is formed, its detoxification would likely depend on glutathione conjugation.

In Vitro and In Vivo Toxicity Models for Related Compounds

To assess the potential toxicity of a compound like Parapropamol, a variety of in vitro and in vivo models are typically employed. Given the limited specific data for Parapropamol, the models used for paracetamol serve as an excellent reference.

In Vitro Models:

Primary Hepatocyte Cultures: These are considered the gold standard for in vitro hepatotoxicity studies. Cultured primary hepatocytes from humans or animals (e.g., mice, rats) can be used to study metabolism, reactive metabolite formation, cytotoxicity, and mechanisms of cell death. nih.gov For a compound like Parapropamol, these models would be invaluable for identifying potential metabolic pathways and assessing its capacity to induce liver cell injury.

Liver Microsomes: These subcellular fractions contain a high concentration of CYP450 enzymes and are used to study the formation of metabolites, including reactive ones. nih.gov Incubating Parapropamol with liver microsomes in the presence of trapping agents can help identify and characterize any reactive intermediates that may be formed.

Cell Lines: Various immortalized liver cell lines, such as HepG2, are also used for toxicity screening. While they may not fully replicate the metabolic capacity of primary hepatocytes, they can be useful for high-throughput screening of cytotoxicity and for investigating specific cellular pathways of toxicity.

In Vivo Models:

Rodent Models: Mice and rats are the most common animal models for studying paracetamol-induced liver injury. nih.gov These models have been instrumental in understanding the dose-dependent nature of the toxicity, the role of metabolic activation, and the efficacy of antidotes. nih.gov An intraperitoneal injection of a high dose of paracetamol in mice, for example, reliably induces centrilobular hepatic necrosis, mimicking the injury seen in humans. nih.gov Similar models could be developed to assess the in vivo toxicity of Parapropamol.

Toxicokinetic/Toxicodynamic (TK/TD) Modeling: These models integrate data on the absorption, distribution, metabolism, and excretion of a compound with its toxic effects. nih.gov For paracetamol, TK/TD models have been used to predict the extent of liver injury based on the dose and time of ingestion. nih.gov

Organ-Specific Toxicity Assessments (e.g., Hepatotoxicity Considerations)

The liver is a primary target for toxicity for many xenobiotics due to its central role in metabolism. toxmsdt.com As discussed, the hepatotoxicity of paracetamol is a well-established example of metabolism-induced organ-specific toxicity. nih.govnih.gov

Hepatotoxicity:

The key event in paracetamol-induced hepatotoxicity is the formation of the reactive metabolite NAPQI and the subsequent depletion of glutathione. frontiersin.org The resulting covalent binding of NAPQI to cellular proteins leads to a cascade of events including:

Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins impairs cellular respiration and ATP production.

Oxidative Stress: The depletion of GSH and the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) overwhelm the cell's antioxidant defenses. nih.gov

Cellular Necrosis: The combination of mitochondrial failure and oxidative stress leads to the swelling and lysis of hepatocytes, particularly in the centrilobular region of the liver where CYP2E1 is most abundant. researchgate.net

Given that Parapropamol shares a p-hydroxyphenyl moiety with paracetamol, there is a theoretical basis for concern regarding potential hepatotoxicity mediated by a similar mechanism. Any toxicological assessment of Parapropamol would need to prioritize a thorough evaluation of its potential to cause liver injury.

Other Potential Organ-Specific Toxicities:

While the liver is the primary target, high doses of paracetamol can also cause kidney damage (nephrotoxicity). nih.gov The kidneys also possess some CYP450 activity and can generate reactive metabolites, leading to acute tubular necrosis. nih.gov Therefore, a comprehensive toxicological profile of Parapropamol should also include an assessment of its potential effects on the kidneys and other major organs.

Risk Assessment of Parapropamol as a Pharmaceutical Impurity

Impurities in pharmaceutical products are undesirable substances that can arise during the manufacturing process or upon storage. researchgate.net The presence of impurities, even at low levels, can affect the safety and efficacy of a drug product. nih.gov Therefore, a rigorous risk-based approach is necessary to identify, characterize, and control impurities. windows.net

The risk assessment of an impurity like Parapropamol would involve several steps:

Identification and Characterization: The first step is to identify the impurity and determine its chemical structure.

Toxicity Evaluation: The potential toxicity of the impurity is then assessed. This can be done through a literature review, in silico (computational) toxicology predictions, or through in vitro and in vivo toxicological studies. For Parapropamol, given the limited direct toxicity data, a key concern would be its structural alerts for potential metabolic activation, similar to paracetamol. awametox.com

Exposure Assessment: The maximum potential daily exposure of a patient to the impurity is calculated based on its concentration in the drug product and the maximum daily dose of the drug.

Risk Characterization: The potential for adverse health effects is characterized by comparing the predicted exposure to the available toxicological data. A key concept in this regard is the Threshold of Toxicological Concern (TTC), which is a level of exposure below which there is a very low probability of an adverse health effect. For impurities with no or limited toxicological data, but without structural alerts for genotoxicity, a TTC is often applied.

Table 2: Hypothetical Risk Assessment Framework for Parapropamol as an Impurity

Risk Assessment Step Considerations for Parapropamol
Hazard Identification Structural similarity to paracetamol raises concerns about potential hepatotoxicity via reactive metabolite formation. nih.govnih.gov
Dose-Response Assessment Lack of specific data necessitates either generating new toxicological data or using a conservative approach like the TTC.
Exposure Assessment Would depend on the specific drug product in which Parapropamol is an impurity and the level at which it is present.
Risk Characterization The risk would be determined by comparing the patient's potential daily exposure to a health-based limit derived from toxicological data or the TTC.

Given the structural alerts for toxicity, the qualification of Parapropamol as an impurity would likely require a thorough toxicological assessment to establish a safe level of exposure. bohrium.com

Clinical Research Paradigms and Translational Studies

Clinical Trial Design for Analgesic Prodrugs (e.g., Randomized, Placebo-Controlled Studies)

The clinical investigation of analgesic prodrugs like parapropamol necessitates rigorous study designs to establish efficacy and safety. Early research into parapropamol included clinical studies, such as an evaluation of its analgesic properties in dentistry hodoodo.com. While the specific methodologies of these historical trials, such as whether they employed randomized, placebo-controlled, or blinded designs, are not detailed in the available snippets, the existence of such clinical investigations indicates an early approach to assessing its therapeutic potential. Modern clinical trial design for analgesic prodrugs typically involves multi-center, randomized, double-blind, placebo-controlled studies to minimize bias and provide robust evidence of efficacy and safety.

Evaluation of Efficacy in Clinical Pain Syndromes (e.g., Postoperative Analgesia)

Parapropamol has been explored for its efficacy in managing pain within specific clinical contexts. A notable study focused on its analgesic properties in dentistry hodoodo.com, suggesting an evaluation of its effectiveness in managing pain arising from dental procedures. The compound's structural similarity to paracetamol, a widely recognized analgesic, underpins its investigation for pain relief hodoodo.com. However, the available information does not provide specific quantitative efficacy data, such as pain reduction scores or comparisons to established benchmarks, from these clinical evaluations.

Pharmacokinetic/Pharmacodynamic Correlations in Human Subjects

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) correlations for parapropamol in human subjects are not extensively documented in the provided search results. While its structural relationship to paracetamol suggests potential metabolic pathways and biological interactions that could be studied hodoodo.com, explicit human PK/PD studies or established correlations are not detailed. Such studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted, and how these processes relate to its observed effects on pain relief, which would inform optimal dosing and therapeutic use.

Development of Advanced Drug Delivery Systems for Related Prodrugs

Parapropamol has been cited in the context of patents related to drug delivery systems designed for controlled absorption and extended release nih.govwjgnet.comservice.gov.uk. These patent applications explore the development of prodrugs and formulations to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of active pharmaceutical ingredients, including strategies for controlling or extending drug release within the body. This suggests parapropamol has been considered within broader translational research efforts aimed at enhancing drug delivery mechanisms for therapeutic agents.

Structure Activity Relationships Sar and Prodrug Design Principles

Rational Design of Prodrugs to Enhance Biopharmaceutical Attributes (e.g., Solubility Enhancement, Permeability Modulation)

The design of prodrugs for Parapropamol would focus on modifying its structure to improve attributes like aqueous solubility or lipid permeability. Parapropamol possesses a phenolic hydroxyl group and an amide functionality, both of which can serve as attachment points for promoieties designed to alter its physicochemical characteristics.

Solubility Enhancement: To increase aqueous solubility, Parapropamol's hydroxyl group could be derivatized into more polar functionalities, such as phosphate (B84403) esters, glycosides, or amino acid conjugates. These modifications can increase the compound's hydrophilicity, facilitating dissolution in aqueous biological fluids nih.govresearchgate.net. For instance, phosphoramidate (B1195095) or ester linkages to polar amino acids could be explored.

Permeability Modulation: Conversely, to enhance passive diffusion across biological membranes, such as the intestinal epithelium or the blood-brain barrier, lipophilic promoieties can be attached. Esterification of the hydroxyl group with fatty acids or other lipophilic chains could increase the compound's lipophilicity, thereby improving its permeability nih.govresearchgate.netmdpi.com.

Table 1: Illustrative Prodrug Modifications of Parapropamol for Biopharmaceutical Enhancement

Modification SitePromoiety ExampleLinkage TypeExpected Effect on SolubilityExpected Effect on PermeabilityRationale
Hydroxyl (–OH)Phosphate (–OPO₃²⁻)EsterIncreasedDecreasedIntroduces a highly polar, ionizable group, enhancing aqueous solubility.
Hydroxyl (–OH)Palmitate (C₁₅H₃₁COO–)EsterDecreasedIncreasedAttaches a long lipophilic chain, improving lipid solubility and membrane passage.
Hydroxyl (–OH)Glycine (B1666218) ester (–OOCCH₂NH₂)EsterModerately IncreasedModerately IncreasedBalances polarity and lipophilicity, potentially aiding absorption.
Amide (–NH–)Acyl group (e.g., Acetyl)N-AcylationMinimal ChangeVariableMay alter polarity and metabolic stability, but less common for solubility.

Strategies for Optimizing Pharmacokinetic and Pharmacodynamic Profiles through Prodrug Modifications

Prodrug strategies can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby optimizing its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. For Parapropamol, these strategies could include:

Absorption Enhancement: Prodrugs can be designed to improve oral bioavailability by increasing solubility, modulating lipophilicity for better membrane transport, or protecting the drug from degradation in the gastrointestinal tract.

Distribution and Targeting: Specific promoieties can be attached to direct the prodrug to particular tissues or organs, or to facilitate transport across biological barriers like the blood-brain barrier.

Metabolism Modulation: Prodrugs can be designed to avoid rapid first-pass metabolism in the liver or to control the rate of drug release, leading to sustained therapeutic levels and potentially reducing peak-related side effects.

Controlled Release: By selecting specific labile linkages (e.g., esters, amides, carbonates), the rate at which Parapropamol is released in vivo can be controlled, leading to a prolonged duration of action and improved patient compliance.

Bioactivation Mechanisms of Ester Prodrugs and Enzyme-Mediated Drug Release

The activation of prodrugs typically involves enzymatic or chemical cleavage of the promoiety to release the active parent drug. For Parapropamol, if modified into an ester prodrug (e.g., by esterifying its hydroxyl group), bioactivation would primarily occur through hydrolysis mediated by various esterase enzymes present in the body.

Common esterases involved in prodrug activation include:

Carboxylesterases: Widely distributed in the liver, plasma, and other tissues, these enzymes are crucial for hydrolyzing ester bonds.

Cholinesterases (e.g., Butyrylcholinesterase): Found abundantly in plasma, these enzymes also play a role in ester hydrolysis.

Other Hydrolases: Depending on the specific linkage and location, other enzymes like lipases or peptidases might also contribute to bioactivation.

The rate and site of bioactivation depend on the specific esterase activity in different tissues and the chemical nature of the ester linkage. For example, a prodrug designed for oral absorption might be activated in the gut wall, liver, or systemic circulation, depending on the esterase profile and the promoiety's lability.

Table 2: Illustrative Bioactivation Mechanisms for Hypothetical Parapropamol Ester Prodrugs

Prodrug Type of ParapropamolLinkage TypeEsterase Involved (Primary)Bioactivation PathwayExpected Outcome
Phosphate Ester ProdrugEsterPhosphatases, EsterasesHydrolysis of phosphate ester linkageRelease of Parapropamol and inorganic phosphate. Enhanced aqueous solubility.
Fatty Acid Ester ProdrugEsterCarboxylesterases, LipasesHydrolysis of ester linkageRelease of Parapropamol and the corresponding fatty acid. Enhanced lipophilicity.
Amino Acid Ester ProdrugEsterEsterases, PeptidasesHydrolysis of ester linkageRelease of Parapropamol and the amino acid. Improved solubility/permeability.

Impact of Structural Alterations on Target Selectivity and Therapeutic Efficacy

Enhanced Target Binding: The promoiety itself might contribute to improved binding affinity or introduce new binding interactions with the target receptor or enzyme.

Site-Specific Activation: Prodrugs can be designed to be activated preferentially at the site of action (e.g., within a tumor microenvironment or a specific organ) by exploiting localized enzyme expression or unique physiological conditions. This can lead to higher drug concentrations at the target site and reduced systemic exposure, thereby improving therapeutic efficacy and minimizing off-target side effects.

Masking/Unmasking of Pharmacophores: The promoiety can mask a critical part of the Parapropamol molecule required for target interaction, only to be revealed upon bioactivation. This can be a strategy to improve selectivity or to modulate the drug's activity profile.

Overcoming Resistance Mechanisms: In some cases, prodrug strategies can be employed to circumvent drug resistance mechanisms that may affect the parent drug.

The structure-activity relationship (SAR) of Parapropamol itself, and how modifications alter its interaction with hypothetical targets, would guide the selection of appropriate promoieties. Understanding the target's binding site and the enzyme responsible for prodrug activation is crucial for rational design.

Compound List:

Parapropamol

Paracetamol (Acetaminophen)

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactivation Triggers for Targeted Prodrugs

The development of prodrugs is a key strategy to improve drug delivery, solubility, and targeted action. Research into propofol (B549288) prodrugs has demonstrated the potential of incorporating specific linkers to control the release of the active pharmaceutical ingredient acs.orgnih.govacs.orgfrontiersin.orgresearchgate.net. For instance, the insertion of glycolic acid between propofol and amino acid moieties has been shown to accelerate propofol release into plasma, enhancing safety and efficacy compared to existing prodrugs acs.orgacs.orgfrontiersin.orgresearchgate.net.

Future research could explore similar principles for Parapropamol. Investigating novel bioactivation triggers could involve designing Parapropamol derivatives that are selectively cleaved or activated by specific enzymes, pH conditions, or redox environments present in target tissues or cells. This would enable targeted delivery, potentially reducing systemic exposure and enhancing therapeutic efficacy for conditions where Parapropamol's analgesic or antipyretic properties might be beneficial. Understanding the metabolic pathways of Parapropamol and its potential derivatives will be crucial in identifying suitable bioactivation mechanisms.

Application of Artificial Intelligence and Machine Learning in Prodrug Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly revolutionizing drug discovery and development by enabling the prediction of molecular properties, biological activity, and pharmacokinetic profiles. While direct applications of AI/ML to Parapropamol prodrug design are not extensively documented in the current literature, these technologies hold significant promise.

AI algorithms can be trained on vast datasets of existing prodrugs and their properties to predict the efficacy of novel prodrug designs for Parapropamol. This includes predicting parameters such as solubility, stability, release kinetics, and potential off-target effects. ML models could also be employed to identify novel chemical scaffolds or linkers that optimize Parapropamol's prodrug characteristics, facilitating faster and more efficient lead optimization. Furthermore, AI can assist in predicting potential bioactivation triggers and pathways, accelerating the design of targeted prodrug formulations.

Development of Green Analytical Chemistry Approaches for Pharmaceutical Analysis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. For compounds like Parapropamol, which may be used in research and potentially in future pharmaceutical formulations, robust and sustainable analytical methods are essential for quality control, impurity profiling, and pharmacokinetic studies.

Current research provides basic chemical and physical properties for Parapropamol ontosight.aichemsrc.comnih.govnih.govidrblab.net. Future work could focus on developing and validating analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), that are not only sensitive and specific but also environmentally friendly. This involves optimizing methods to reduce solvent usage, energy consumption, and waste generation. Exploring techniques like supercritical fluid chromatography (SFC) or employing greener solvents and reagents in existing methods would align with the principles of green analytical chemistry, ensuring sustainable practices in the analysis of Parapropamol and its related compounds.

Advanced Preclinical Models for Pain and Metabolism Research

Parapropamol's structural similarity to paracetamol suggests potential applications in pain management ontosight.ai. Furthermore, research into propofol prodrugs involves preclinical studies to evaluate anesthetic effects, safety, and pharmacodynamics in animal models acs.orgnih.govacs.orgfrontiersin.orgresearchgate.net. These studies provide a foundation for considering Parapropamol in similar preclinical investigations.

Advanced preclinical models could be utilized to thoroughly investigate Parapropamol's pharmacological profile. For pain research, models such as inflammatory pain models (e.g., carrageenan-induced paw edema) or neuropathic pain models could be employed to assess its analgesic efficacy. In terms of metabolism, studies using animal models with controlled diets or specific enzyme inhibitors could elucidate Parapropamol's metabolic fate, identifying key enzymes involved in its biotransformation and potential drug-drug interactions. Investigating its effects on metabolic pathways relevant to pain and inflammation could also be a focus.

Investigating Parapropamol as a Chemical Probe in Biological Systems

A chemical probe is a molecule used to study biological processes, often by selectively interacting with a specific target or pathway. Given its chemical structure and its relation to known analgesics and anesthetics, Parapropamol could serve as a valuable chemical probe.

Future research could focus on using Parapropamol to investigate biological systems related to pain signaling pathways or drug metabolism. For example, if Parapropamol exhibits specific interactions with certain receptors or enzymes involved in pain perception, it could be employed to elucidate the precise mechanisms of action. Its role as an impurity in paracetamol production also suggests its potential utility in studies focused on drug metabolism, impurity profiling, and the impact of impurities on drug efficacy and safety. By systematically studying its interactions and effects in various biological contexts, researchers can gain deeper insights into its pharmacological role and potential therapeutic applications.

Q & A

Q. What longitudinal study designs are suitable for assessing Parapropamol’s chronic toxicity?

  • Methodological Answer : Conduct 12-month rodent carcinogenicity studies with histopathology at 3-month intervals. Monitor biomarkers (e.g., serum creatinine, ALT). Use survival analysis (Kaplan-Meier curves) and compare to negative/positive controls. Include recovery cohorts to assess reversibility of effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.